

Spectroscopic Profile of 2-(pyrrolidin-3-yloxy)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(pyrrolidin-3-yloxy)quinoline

Cat. No.: B3116983

[Get Quote](#)

For Immediate Release

[Shanghai, China – November 3, 2025] – This technical guide presents a summary of the expected spectroscopic characteristics of the novel compound **2-(pyrrolidin-3-yloxy)quinoline**. While specific experimental data for this molecule is not publicly available, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data based on the analysis of analogous quinoline and pyrrolidine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-(pyrrolidin-3-yloxy)quinoline**. These predictions are based on the known spectral properties of the quinoline and pyrrolidine moieties and data from similar substituted compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Quinoline H-3	6.8 - 7.0	d	8.0 - 9.0
Quinoline H-4	8.0 - 8.2	d	8.0 - 9.0
Quinoline H-5, H-6, H-7, H-8	7.2 - 7.8	m	-
Pyrrolidine CH-O	5.0 - 5.4	m	-
Pyrrolidine CH ₂ -N	3.0 - 3.6	m	-
Pyrrolidine CH ₂	2.0 - 2.4	m	-
Pyrrolidine NH	1.8 - 2.5 (broad)	s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
Quinoline C-2	160 - 163
Quinoline C-3	110 - 112
Quinoline C-4	138 - 140
Quinoline C-4a	148 - 150
Quinoline C-5, C-6, C-7, C-8	120 - 130
Quinoline C-8a	127 - 129
Pyrrolidine C-O	75 - 80
Pyrrolidine C-N	45 - 50
Pyrrolidine C	30 - 35

Table 3: Predicted Mass Spectrometry Data

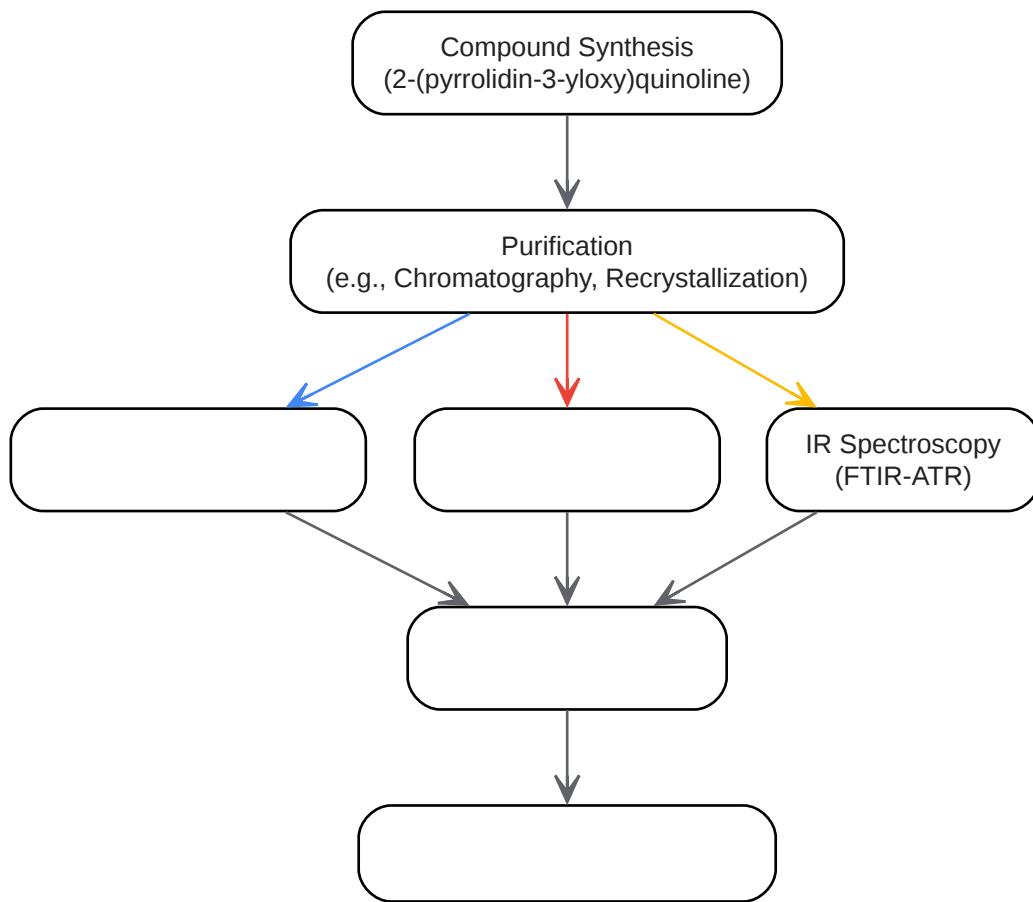
Technique	Expected $[M+H]^+$ (m/z)	Key Fragmentation Peaks (m/z)
Electrospray Ionization (ESI-MS)	229.1028	158 (quinoline-2-ol), 71 (pyrrolidine fragment)

Table 4: Predicted IR Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Pyrrolidine)	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 2960	Medium
C=N Stretch (Quinoline)	1600 - 1620	Strong
C=C Stretch (Aromatic)	1450 - 1580	Medium-Strong
C-O Stretch (Ether)	1050 - 1150	Strong
C-N Stretch (Pyrrolidine)	1180 - 1220	Medium

General Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for organic compounds like **2-(pyrrolidin-3-yl)quinoline**.


Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or after liquid chromatography separation.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory. The spectral data would be collected over a range of 4000-400 cm^{-1} .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-(pyrrolidin-3-yl)quinoline**. Experimental validation is required to confirm these

predictions and fully elucidate the compound's structure and purity.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(pyrrolidin-3-yloxy)quinoline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3116983#2-pyrrolidin-3-yloxy-quinoline-spectroscopic-data-nmr-ms-ir\]](https://www.benchchem.com/product/b3116983#2-pyrrolidin-3-yloxy-quinoline-spectroscopic-data-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com